N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351588-47-0
VCID: VC6617428
InChI: InChI=1S/C18H18N6O2/c25-18(16-6-7-17(22-21-16)24-9-1-8-19-24)20-14-2-4-15(5-3-14)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,20,25)
SMILES: C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
Molecular Formula: C18H18N6O2
Molecular Weight: 350.382

N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

CAS No.: 1351588-47-0

Cat. No.: VC6617428

Molecular Formula: C18H18N6O2

Molecular Weight: 350.382

* For research use only. Not for human or veterinary use.

N-(4-morpholinophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide - 1351588-47-0

Specification

CAS No. 1351588-47-0
Molecular Formula C18H18N6O2
Molecular Weight 350.382
IUPAC Name N-(4-morpholin-4-ylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Standard InChI InChI=1S/C18H18N6O2/c25-18(16-6-7-17(22-21-16)24-9-1-8-19-24)20-14-2-4-15(5-3-14)23-10-12-26-13-11-23/h1-9H,10-13H2,(H,20,25)
Standard InChI Key WTZWFFPRGOQZEV-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features three distinct heterocyclic components:

  • Pyridazine Core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its electron-deficient nature and role in modulating pharmacokinetic properties .

  • Pyrazole Substituent: A five-membered ring with two nitrogen atoms at positions 1 and 2, contributing to hydrogen-bonding interactions and metabolic stability .

  • Morpholine Moiety: A six-membered oxygen- and nitrogen-containing ring that enhances solubility and bioavailability through its polar characteristics.

The carboxamide group (-CONH-) bridges the pyridazine core and the 4-morpholinophenyl group, enabling potential interactions with biological targets via hydrogen bonding .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₈N₆O₂
Molecular Weight350.382 g/mol
IUPAC NameN-(4-morpholin-4-ylphenyl)-6-(pyrazol-1-yl)pyridazine-3-carboxamide
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)C3=NN=C(C=C3)N4C=CC=N4
SolubilityNot experimentally determined

Synthesis and Characterization

Example Reaction Scheme:

Pyridazine-3-carboxylic acidSOCl2Acid chlorideBase4-MorpholinophenylamineCarboxamide intermediatePyrazole couplingFinal product\text{Pyridazine-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow[\text{Base}]{\text{4-Morpholinophenylamine}} \text{Carboxamide intermediate} \xrightarrow{\text{Pyrazole coupling}} \text{Final product}

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks for morpholine protons (δ 3.0–3.5 ppm), pyridazine aromatic protons (δ 8.0–8.7 ppm), and pyrazole protons (δ 6.5–7.5 ppm) .

    • ¹³C NMR: Carbonyl signal at ~δ 165 ppm, aromatic carbons between δ 110–150 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 350.4 ([M+H]⁺).

  • Infrared (IR) Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .

Target PathwayProposed Mechanism
Bacterial DNA GyraseInhibition of ATP-binding domain
Mycobacterial InhADisruption of enoyl-ACP reductase
Kinase SignalingATP-competitive inhibition

Structure-Activity Relationship (SAR) Considerations

  • Morpholine Substitution: Replacement with smaller heterocycles (e.g., piperidine) reduces activity due to decreased solubility .

  • Pyrazole Position: Shifting the pyrazole to the 5-position of pyridazine abolishes antimicrobial efficacy, highlighting the importance of regiochemistry .

  • Carboxamide Linker: Replacing -CONH- with -CH₂NH- lowers target affinity, emphasizing the role of hydrogen bonding .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce reaction steps and improve yields.

  • Target Identification: Use computational docking to predict binding sites in bacterial and cancer targets.

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability in preclinical models.

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